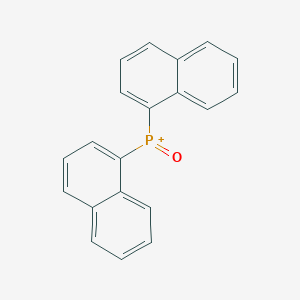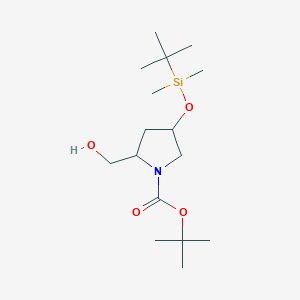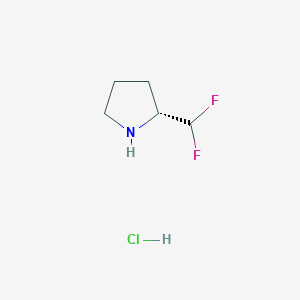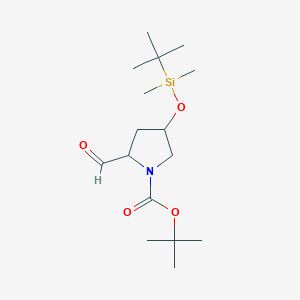
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl group, and a formyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the tert-butyl and tert-butyldimethylsilyl groups through a series of reactions involving silylation and formylation. The reaction conditions often include the use of bases such as imidazole and solvents like dimethylformamide (DMF) to facilitate the silylation process .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution: The tert-butyldimethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe in NMR studies due to the tert-butyl group’s distinct NMR signals . It can also be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The formyl group can be modified to create various bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The tert-butyldimethylsilyl group acts as a protecting group, allowing for selective reactions at other sites on the molecule. The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilanol
- tert-Butyl (tert-butyldimethylsilyl)glyoxylate
Comparison: Compared to similar compounds, tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a tert-butyldimethylsilyl group on the same molecule. This combination provides enhanced stability and reactivity, making it a versatile compound for various applications. The formyl group also adds to its uniqueness, allowing for further functionalization and derivatization .
Properties
IUPAC Name |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDKXBTUIHSMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


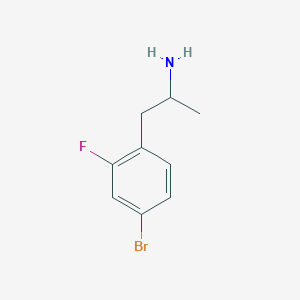
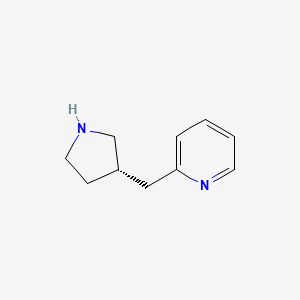
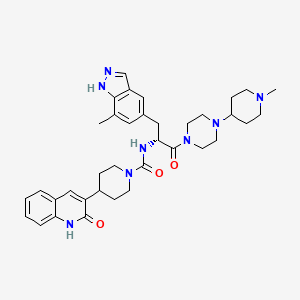
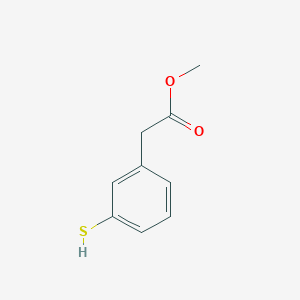
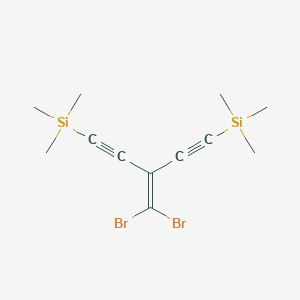
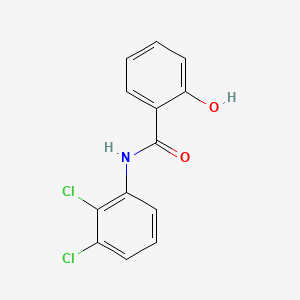
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
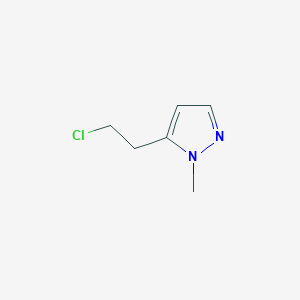
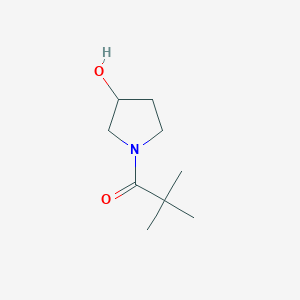
![5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine](/img/structure/B3321409.png)
